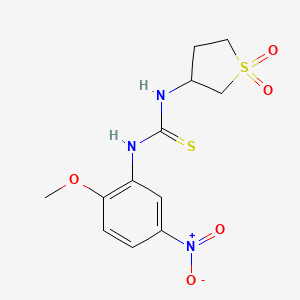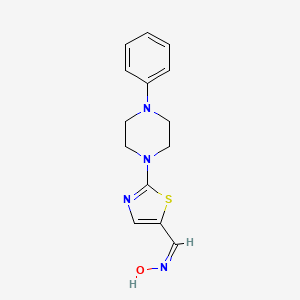
N-(3-ethylphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(3-ethylphenyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide is a synthetic molecule that appears to be related to various heterocyclic and amide compounds. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insight into the potential synthesis and properties of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that typically start with a base compound that is functionalized through various chemical reactions. For instance, the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride involves the acylation of 4-aminopyridine followed by deprotection and salt formation . Similarly, the synthesis of N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide includes the introduction of a radioisotope via an aryllithium reaction . These methods suggest that the synthesis of this compound could also involve steps such as acylation, deprotection, and the introduction of specific functional groups to achieve the desired structure.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often complex and requires careful analysis to determine. The papers provided discuss the structure of synthesized compounds established from analytical and spectral data . For the compound , similar analytical techniques such as NMR, IR, and mass spectrometry would likely be used to confirm the structure and ensure the correct synthesis.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are diverse and can include reactions with hydrazine hydrate, formamide, benzoyl isothiocyanate, and various acids and bases . These reactions lead to the formation of different derivatives and structural motifs. The compound this compound would also be expected to undergo similar reactions during its synthesis, potentially involving the addition of tosyl groups, formation of amide bonds, and the introduction of the piperidine moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically characterized by their solubility, melting points, and stability. The provided papers do not directly discuss these properties, but it can be inferred that similar compounds would have properties that are influenced by their molecular structure, such as the presence of aromatic rings, amide bonds, and heteroatoms . These features can affect the compound's reactivity, solubility in different solvents, and its potential biological activity.
科学的研究の応用
Anti-Angiogenic and DNA Cleavage Studies
A study conducted by Kambappa et al. (2017) explored a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives. These derivatives showed significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents due to their ability to block blood vessel formation and interact with DNA (Kambappa et al., 2017).
Glycine Transporter 1 Inhibition
Yamamoto et al. (2016) identified a compound, 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, as a potent glycine transporter 1 (GlyT1) inhibitor. This discovery suggests the potential of piperidine-4-carboxamide derivatives in modifying neurotransmitter levels in the brain, which could have implications for neurological disorders (Yamamoto et al., 2016).
HIV-1 Reverse Transcriptase Inhibition
Research by Tang et al. (2010) involved the synthesis of N-phenyl piperidine analogs, resulting in the identification of potent compounds against HIV-1 and resistant mutant viruses. These findings highlight the potential of piperidine-4-carboxamide derivatives in antiviral therapies (Tang et al., 2010).
Cannabinoid Receptor Antagonism
Lan et al. (1999) focused on pyrazole derivatives as cannabinoid receptor antagonists, emphasizing the importance of piperidinyl carboxamide for potent and selective activity. This research is crucial for understanding how these compounds can modulate cannabinoid receptor activity, which has therapeutic implications (Lan et al., 1999).
Analgesic Activity
Nie et al. (2020) studied N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC), a potent TRPV1 antagonist, and its analogs for analgesic activity. This research contributes to our understanding of how piperidine-4-carboxamide derivatives can be used in pain management (Nie et al., 2020).
Antimycobacterial Activity
Lv et al. (2017) synthesized novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, including piperidine-4-carboxamides, showing significant activity against drug-sensitive and resistant MTB strains. These findings are relevant for developing new treatments for tuberculosis (Lv et al., 2017).
特性
IUPAC Name |
N-(3-ethylphenyl)-1-[6-(4-methylphenyl)sulfonylpyridazin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3S/c1-3-19-5-4-6-21(17-19)26-25(30)20-13-15-29(16-14-20)23-11-12-24(28-27-23)33(31,32)22-9-7-18(2)8-10-22/h4-12,17,20H,3,13-16H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVMOZPBSUNTCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-ethoxy-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2506923.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B2506925.png)
![3,5-dimethyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B2506927.png)
![[(2-Phenylethyl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B2506928.png)
![2-(Hydroxyimino)-5-methyl-5-azabicyclo[4.4.0]decane](/img/structure/B2506929.png)
